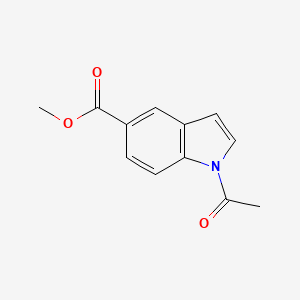
Methyl 1-acetylindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetylindole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an acetyl group at the first position and a carboxylate ester at the fifth position makes this compound unique and valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-acetylindole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include phenylhydrazine and a suitable acetyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound may involve a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high-yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetylindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 1-acetylindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-acetylindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, exhibiting high-affinity interactions. This binding can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- 1-Acetylindole
- Indole-3-acetic acid
Comparison: Methyl 1-acetylindole-5-carboxylate is unique due to the presence of both an acetyl group and a carboxylate ester on the indole ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds. For instance, methyl indole-5-carboxylate lacks the acetyl group, which may reduce its biological potency. Similarly, 1-acetylindole lacks the carboxylate ester, affecting its solubility and reactivity .
Properties
CAS No. |
126759-59-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-acetylindole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-7-10(12(15)16-2)3-4-11(9)13/h3-7H,1-2H3 |
InChI Key |
CRYNXSAFRMRFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















